Mitapivat hemisulfate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

2329710-91-8 |

|---|---|

Molekularformel |

C48H54N8O10S3 |

Molekulargewicht |

999.2 g/mol |

IUPAC-Name |

bis(N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide);sulfuric acid |

InChI |

InChI=1S/2C24H26N4O3S.H2O4S/c2*29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22;1-5(2,3)4/h2*1-5,8-12,18,26H,6-7,13-17H2;(H2,1,2,3,4) |

InChI-Schlüssel |

XNNUNDNGUZFBHS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mitapivat Hemisulfate in Red Blood Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitapivat (B609056), a first-in-class, oral, allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme, represents a significant advancement in the treatment of hemolytic anemias, particularly Pyruvate Kinase Deficiency (PKD). By directly targeting the underlying enzymatic defect, mitapivat enhances the activity of both wild-type and mutant erythrocyte pyruvate kinase (PKR), leading to a cascade of beneficial metabolic effects within red blood cells (RBCs). This guide provides a comprehensive overview of the molecular mechanism of action of mitapivat, detailing its impact on RBC glycolysis, energetics, and overall cellular health. It includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental methodologies for assessing its effects, and visual representations of the relevant pathways and workflows.

Core Mechanism of Action: Allosteric Activation of Pyruvate Kinase

The primary mechanism of action of mitapivat is the allosteric activation of the red blood cell isoform of pyruvate kinase (PKR).[1][2][3][4] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step which involves the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant generation of adenosine (B11128) triphosphate (ATP).[5] In red blood cells, which lack mitochondria and are entirely dependent on glycolysis for their energy supply, the function of PKR is paramount for maintaining cellular integrity and survival.

Mitapivat binds to a novel allosteric site on the PKR tetramer, distinct from the binding site of the natural activator, fructose-1,6-bisphosphate (FBP).[5] This binding induces a conformational change in the enzyme, stabilizing it in its active tetrameric state and increasing its affinity for the substrate, phosphoenolpyruvate.[6] A key feature of mitapivat's mechanism is its ability to activate both wild-type and a wide range of mutant PKR enzymes, thereby addressing the genetic heterogeneity of PKD.[2][5]

dot

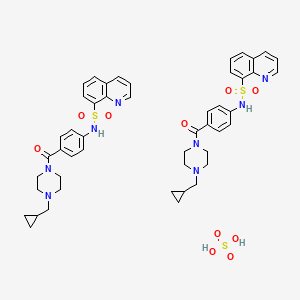

Caption: Signaling pathway of mitapivat's mechanism of action in red blood cell glycolysis.

Impact on Red Blood Cell Metabolism and Energetics

The activation of PKR by mitapivat leads to significant and clinically relevant changes in the metabolic profile of red blood cells.

Increased ATP Production

By enhancing the catalytic activity of PKR, mitapivat directly increases the rate of ATP synthesis.[2][5] This restoration of cellular energy levels is crucial for the multiple ATP-dependent processes that maintain RBC integrity, including the function of ion pumps (e.g., Na+/K+-ATPase and Ca2+-ATPase) that regulate osmotic balance and cell volume, and the maintenance of membrane phospholipid asymmetry.[7] In clinical studies, treatment with mitapivat has been shown to lead to a dose-dependent increase in intra-erythrocytic ATP levels.[7][8]

Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels

The increased flux through the lower part of the glycolytic pathway, driven by PKR activation, leads to a reduction in the levels of upstream metabolites, most notably 2,3-diphosphoglycerate (2,3-DPG).[2][5][8] 2,3-DPG is a potent allosteric effector of hemoglobin, reducing its oxygen affinity. In hemolytic anemias such as PKD and sickle cell disease (SCD), elevated 2,3-DPG levels contribute to increased oxygen release from hemoglobin, which in the case of SCD, can promote hemoglobin S (HbS) polymerization and sickling.[8][9] By lowering 2,3-DPG levels, mitapivat increases hemoglobin's oxygen affinity, which is a key therapeutic goal in SCD.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of mitapivat.

Table 1: In Vitro and Ex Vivo Effects of Mitapivat on Red Blood Cells

| Parameter | Cell Type | Mitapivat Concentration | Fold Increase (vs. control) | Reference |

| PKR Activity | Recombinant wild-type and mutant PKR | Not specified | ~2- to 6-fold | [5] |

| PKR Activity | RBCs from PKD patients | Not specified | Mean: 1.8-fold (Range: 1.2-3.4) | [7][10] |

| ATP Levels | RBCs from PKD patients | Not specified | Mean: 1.5-fold (Range: 1.0-2.2) | [7][10] |

| ATP Levels | RBCs from healthy volunteers | Doses > 60 mg every 12h | Up to 60% increase from baseline | [5] |

| 2,3-DPG Levels | RBCs from healthy volunteers | Doses > 60 mg every 12h | Up to 47% decrease from baseline | [5] |

Table 2: Clinical Efficacy of Mitapivat in Pyruvate Kinase Deficiency (ACTIVATE and ACTIVATE-T Trials)

| Parameter | Patient Population | Mitapivat Dose | Outcome | Reference |

| Hemoglobin Response (≥1.5 g/dL increase) | Non-regularly transfused adults | 5 mg, 20 mg, or 50 mg BID | 40% of patients responded (vs. 0% in placebo) | [11] |

| Transfusion Burden Reduction (≥33%) | Regularly transfused adults | 5 mg, 20 mg, or 50 mg BID | 37% of patients responded | [6][9] |

| Markers of Hemolysis (indirect bilirubin, LDH, haptoglobin) | Non-regularly transfused adults | 5 mg, 20 mg, or 50 mg BID | Significant improvement vs. placebo | [11] |

Table 3: Clinical Efficacy of Mitapivat in Sickle Cell Disease (Phase 2 RISE UP Trial)

| Parameter | Patient Population | Mitapivat Dose | Outcome | Reference |

| Hemoglobin Response (≥1.0 g/dL increase) | Adults with SCD | 50 mg BID | 46.2% of patients responded (vs. 3.7% in placebo) | [12] |

| Hemoglobin Response (≥1.0 g/dL increase) | Adults with SCD | 100 mg BID | 50.0% of patients responded (vs. 3.7% in placebo) | [12] |

Experimental Protocols

Measurement of Pyruvate Kinase Activity

A coupled enzyme assay is commonly employed to determine PKR activity.

dot

Caption: Experimental workflow for measuring pyruvate kinase activity.

Methodology:

-

Preparation of Red Blood Cell Lysate: Whole blood is centrifuged to pellet the RBCs, which are then washed with a buffered saline solution. The washed RBCs are lysed by hypotonic shock or freeze-thaw cycles to release the intracellular contents, including PKR.

-

Assay Principle: The activity of PKR is measured by monitoring the rate of pyruvate production. This is coupled to the lactate dehydrogenase (LDH) reaction, where pyruvate is reduced to lactate with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.[13]

-

Reaction Mixture: The reaction mixture typically contains phosphoenolpyruvate (PEP), adenosine diphosphate (B83284) (ADP), NADH, and an excess of LDH in a suitable buffer.

-

Assay Procedure: The RBC lysate is pre-incubated with varying concentrations of mitapivat or a vehicle control. The reaction is initiated by the addition of the reaction mixture, and the change in absorbance at 340 nm is recorded over time.

-

Data Analysis: The rate of NADH oxidation is directly proportional to the PKR activity. The results are often expressed as units of activity per gram of hemoglobin or as a fold-activation compared to the vehicle control.

Quantification of ATP and 2,3-DPG

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of intracellular metabolites like ATP and 2,3-DPG.[8][14]

Methodology:

-

Sample Preparation: A small aliquot of whole blood is rapidly quenched and extracted to prevent enzymatic degradation of metabolites. This is typically achieved by mixing the blood with a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins.[14]

-

Internal Standards: Stable isotope-labeled internal standards for ATP (e.g., ¹³C₁₀,¹⁵N₅-ATP) and 2,3-DPG are added to the samples to correct for variations in sample processing and instrument response.[14]

-

LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography, often employing a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. The separated metabolites are then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of ATP and 2,3-DPG, ensuring high selectivity and sensitivity.

-

Data Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.

Conclusion

Mitapivat hemisulfate represents a targeted therapeutic approach that addresses the fundamental metabolic defect in red blood cells of patients with certain hemolytic anemias. Its allosteric activation of pyruvate kinase restores glycolytic flux, leading to increased ATP production and decreased 2,3-DPG levels. These metabolic changes result in improved red blood cell health, reduced hemolysis, and amelioration of anemia. The quantitative data from preclinical and clinical studies provide strong evidence for the efficacy of this mechanism of action. The detailed experimental protocols outlined in this guide serve as a resource for researchers and drug development professionals working to further understand and build upon this innovative therapeutic strategy.

References

- 1. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of mitapivat and its potential in the treatment of SCD | VJHemOnc [vjhemonc.com]

- 4. google.com [google.com]

- 5. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitapivat in adult patients with pyruvate kinase deficiency receiving regular transfusions (ACTIVATE-T): a multicentre, open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AG-348 (Mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and ATP levels over a broad range of PKLR genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Mitapivat Trial Results in Adults with Pyruvate Kinase Deficiency Requiring Transfusions - Transfusion News [transfusionnews.com]

- 10. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. physiciansweekly.com [physiciansweekly.com]

- 12. Paper: A Phase 2/3, Double-Blind, Randomized, Placebo-Controlled, Multicenter Study of Mitapivat in Patients with Sickle Cell Disease: RISE UP Phase 2 Results [ash.confex.com]

- 13. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]

- 14. The pyruvate kinase activator mitapivat reduces hemolysis and improves anemia in a β-thalassemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Mitapivat: A Comprehensive Technical Guide to the First-in-Class Pyruvate Kinase (PKR) Allosteric Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitapivat (B609056) (formerly AG-348) is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme.[1] Developed by Agios Pharmaceuticals, it is approved for the treatment of hemolytic anemia in adults with pyruvate kinase (PK) deficiency.[1] This technical guide provides an in-depth overview of mitapivat, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant production of ATP. In red blood cells (RBCs), which lack mitochondria, glycolysis is the sole source of ATP production. This ATP is essential for maintaining RBC membrane integrity, ion gradients, and overall cell health. The erythrocyte-specific isoform of pyruvate kinase is known as PKR.

Mutations in the PKLR gene can lead to PKR deficiency, a rare, inherited metabolic disorder characterized by chronic hemolytic anemia. PKR deficiency results in decreased ATP production and a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG). Increased 2,3-DPG shifts the oxygen-hemoglobin dissociation curve to the right, leading to reduced oxygen affinity and exacerbating anemia-related symptoms. Mitapivat addresses the underlying molecular defect in PKR deficiency by enhancing the activity of both wild-type and a variety of mutant PKR enzymes.[1]

Mechanism of Action

Mitapivat is a potent allosteric activator of PKR. It binds to a site distinct from the enzyme's active site and from the binding site of the natural allosteric activator, fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric conformation of the PKR enzyme, thereby increasing its catalytic activity. The enhanced PKR activity leads to a more efficient conversion of PEP to pyruvate, resulting in two key downstream effects within the erythrocyte:

-

Increased ATP Production: By driving the final step of glycolysis, mitapivat boosts the production of ATP. This increase in cellular energy helps to restore normal red blood cell function and improve cell survival.

-

Decreased 2,3-DPG Levels: The increased conversion of upstream metabolites reduces the accumulation of 2,3-DPG. Lowering 2,3-DPG levels increases hemoglobin's affinity for oxygen, improving oxygen transport and delivery to tissues.

This dual mechanism of action not only addresses the primary metabolic defects in PKR deficiency but also has therapeutic potential in other hemolytic anemias where enhanced erythrocyte energy metabolism could be beneficial, such as sickle cell disease and thalassemia.[1]

Signaling Pathway and Experimental Workflow

The activation of PKR by mitapivat directly impacts the erythrocyte glycolytic pathway, leading to the therapeutic effects observed in patients. The following diagrams illustrate the signaling pathway and a general experimental workflow for evaluating the effects of mitapivat.

References

Preclinical Profile of Mitapivat: A Pyruvate Kinase Activator for Hemolytic Anemias

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitapivat (B609056) (formerly AG-348) is a first-in-class, orally available, allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme. Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step to produce adenosine (B11128) triphosphate (ATP). In red blood cells (RBCs), which lack mitochondria, glycolysis is the sole source of ATP, essential for maintaining cellular integrity, function, and survival. Deficiencies in RBC PK activity, as seen in Pyruvate Kinase Deficiency (PKD), or other conditions that increase RBC energy demands, lead to chronic hemolytic anemia. This technical guide provides a comprehensive overview of the preclinical data for mitapivat across various hemolytic anemias, including PKD, sickle cell disease (SCD), thalassemia, and hereditary spherocytosis.

Mechanism of Action

Mitapivat activates both wild-type and a variety of mutant forms of the red blood cell-specific pyruvate kinase isoform (PKR), leading to increased enzymatic activity.[1][2][3] This enhancement of PKR function results in increased ATP production and a decrease in the upstream metabolite, 2,3-diphosphoglycerate (2,3-DPG).[1][3] The elevation of ATP levels helps to improve RBC health and survival, while the reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which is particularly beneficial in SCD.[4]

Signaling Pathway of Mitapivat Action

Caption: Mechanism of action of mitapivat in red blood cells.

Preclinical Data in Pyruvate Kinase Deficiency (PKD)

In vitro studies using RBCs from patients with PKD demonstrated that mitapivat significantly increases PKR activity and ATP levels.

Table 1: In Vitro Effects of Mitapivat on PKD Red Blood Cells

| Parameter | Fold Increase (Mean) | Fold Increase (Range) | Reference |

| PKR Activity | 1.8 | 1.2 - 3.4 | [2][5] |

| ATP Levels | 1.5 | 1.0 - 2.2 | [2][5] |

Preclinical Data in Sickle Cell Disease (SCD)

Preclinical studies in SCD have focused on mitapivat's dual mechanism of increasing ATP and decreasing 2,3-DPG to reduce sickle hemoglobin (HbS) polymerization.

In Vitro & Ex Vivo Studies

Ex vivo treatment of RBCs from SCD patients with mitapivat resulted in a substantial increase in PKR activity and ATP levels, along with a decrease in 2,3-DPG.[3]

Table 2: Ex Vivo Effects of Mitapivat on SCD Red Blood Cells

| Parameter | Mean Change | Reference |

| PKR Activity | +129% | [3] |

| 2,3-DPG Levels | -17% | [3] |

Animal Model Studies

Studies in the Townes mouse model of SCD showed that mitapivat treatment led to increased ATP levels and a reduction in oxidative stress and the percentage of erythrocytes retaining mitochondria.[1][6]

Preclinical Data in Thalassemia

Mitapivat has been investigated for its potential to improve ineffective erythropoiesis and anemia in thalassemia.

In Vitro & Ex Vivo Studies

Ex vivo treatment of erythrocytes from patients with beta-thalassemia showed increased PKR activity and ATP levels.[3]

Animal Model Studies

In the Hbbth3/+ mouse model of beta-thalassemia intermedia, oral administration of mitapivat ameliorated anemia, improved red cell survival, and reduced ineffective erythropoiesis and iron overload.[3][7][8][9]

Table 3: Effects of Mitapivat in Hbbth3/+ Mouse Model of Beta-Thalassemia

| Parameter | Observation | Reference |

| Hemoglobin | Increased | [7] |

| Red Cell Half-life | Increased (9.6 to 14 days) | [7] |

| Markers of Hemolysis | Reduced | [7] |

| Ineffective Erythropoiesis | Ameliorated | [7][8] |

| Iron Overload | Reduced | [7][8] |

Preclinical Data in Hereditary Spherocytosis

In a mouse model of hereditary spherocytosis, mitapivat treatment improved anemia and markers of hemolysis.[3]

Experimental Protocols

In Vitro/Ex Vivo Treatment of Red Blood Cells

-

Cell Source: Whole blood from patients or healthy controls.

-

RBC Purification: Red blood cells were purified using microcrystalline α-cellulose columns.[2]

-

Incubation: Purified RBCs or whole blood were incubated with mitapivat (up to 10 µM) for up to 24 hours at 37°C in a phosphate-buffered saline solution containing glucose, adenine, and mannitol.[2][10]

-

Analyses: Following incubation, cells were harvested for the measurement of PKR activity and ATP levels.[2][10]

Animal Model Studies (General Workflow)

Caption: General experimental workflow for preclinical animal studies.

Measurement of PKR Activity

PK activity was measured spectrophotometrically by monitoring the rate of NADH oxidation, which is coupled to the conversion of phosphoenolpyruvate to pyruvate. The assay is typically performed in the presence of varying concentrations of the substrate phosphoenolpyruvate.[2]

Measurement of ATP Levels

Intracellular ATP levels in RBCs were measured using commercially available colorimetric or luminescence-based ATP assay kits, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or kits from Sigma-Aldrich.[1][2] The assays are based on the ATP-dependent luciferin-luciferase reaction, where the amount of light produced is proportional to the ATP concentration.

Measurement of 2,3-DPG Levels

2,3-DPG levels in RBCs were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on snap-frozen whole blood samples.[4]

Conclusion

The preclinical data for mitapivat provide a strong rationale for its clinical development in a range of hemolytic anemias. By activating the red blood cell pyruvate kinase, mitapivat addresses the underlying metabolic defect in PKD and offers a novel therapeutic approach for other hemolytic anemias characterized by increased energy demands and metabolic stress on red blood cells. The consistent findings across in vitro, ex vivo, and animal model studies demonstrate mitapivat's potential to improve anemia, reduce hemolysis, and ameliorate disease-specific pathologies such as ineffective erythropoiesis and iron overload. These preclinical findings have paved the way for ongoing and completed clinical trials that are further defining the therapeutic role of mitapivat in these debilitating disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. scispace.com [scispace.com]

- 6. Mitapivat increases ATP and decreases oxidative stress and erythrocyte mitochondria retention in a SCD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pyruvate kinase activator mitapivat reduces hemolysis and improves anemia in a β-thalassemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mitapivat, a pyruvate kinase activator, improves transfusion burden and reduces iron overload in β-thalassemic mice | Haematologica [haematologica.org]

- 10. thalassaemia.org.cy [thalassaemia.org.cy]

Mitapivat: A Novel Allosteric Activator Restoring Glycolytic Function in Pyruvate Kinase Deficiency

This technical guide provides an in-depth analysis of mitapivat (B609056), a first-in-class oral allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme. It details the mechanism of action, impact on the glycolytic pathway, and key experimental findings for researchers, scientists, and drug development professionals.

Introduction to Pyruvate Kinase Deficiency and the Role of Mitapivat

Pyruvate kinase (PK) deficiency is a rare genetic disorder characterized by mutations in the PKLR gene, leading to reduced activity of the red blood cell specific isoform of pyruvate kinase (PKR). PKR is a critical enzyme in the glycolytic pathway, catalyzing the final step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is coupled with the production of adenosine (B11128) triphosphate (ATP). Insufficient PKR activity disrupts red blood cell (RBC) metabolism, leading to a buildup of upstream metabolites, most notably 2,3-diphosphoglycerate (2,3-DPG), and a deficiency in ATP. This energy deficit results in chronic hemolytic anemia, as RBCs are unable to maintain their structural integrity and function.

Mitapivat (formerly AG-348) is an allosteric activator that binds to the dimer-dimer interface of the PKR tetramer, stabilizing the active R-state of the enzyme. This mechanism of action is effective for both wild-type and a wide range of mutant PKR enzymes, leading to increased enzymatic activity and a restoration of normal glycolytic flux.

Mechanism of Action: Restoring Glycolytic Balance

Mitapivat acts as a small-molecule activator that binds to a site distinct from the active site of the PKR enzyme. This allosteric binding induces a conformational change that shifts the equilibrium of the enzyme towards its active tetrameric form. This enhanced activity leads to a significant reduction in the concentration of the upstream metabolite 2,3-DPG and a corresponding increase in the downstream product, ATP. The restoration of ATP levels is crucial for maintaining the health and viability of red blood cells.

The following diagram illustrates the mechanism of action of mitapivat on the glycolytic pathway in red blood cells.

Caption: Mechanism of Mitapivat in the Glycolytic Pathway.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of mitapivat has been evaluated in several key studies, including the Phase 3 ACTIVATE and ACTIVATE-T trials in adults with PK deficiency. The data below summarizes the key findings.

Table 1: Key Hematological and Metabolic Changes with Mitapivat Treatment in PK Deficiency

| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Change | Study |

|---|---|---|---|---|

| Hemoglobin (g/dL) | 8.57 | 10.07 | +1.5 | ACTIVATE |

| ATP (µmol/g Hb) | Varies by mutation | Increased | ↑ | Preclinical/Clinical |

| 2,3-DPG (µmol/g Hb) | Varies by mutation | Decreased | ↓ | Preclinical/Clinical |

| Reticulocytes (%) | 4.9 | 1.8 | -3.1 | ACTIVATE |

| Indirect Bilirubin (mg/dL) | 2.1 | 1.2 | -0.9 | ACTIVATE |

| Haptoglobin (mg/dL) | 10.1 | 30.6 | +20.5 | ACTIVATE |

Experimental Protocols

The assessment of mitapivat's efficacy relies on a set of key laboratory assays to measure changes in red blood cell metabolism and hematological parameters.

Pyruvate Kinase Activity Assay

-

Objective: To measure the enzymatic activity of PKR in red blood cell lysates.

-

Methodology: A spectrophotometric assay is typically employed. The conversion of PEP to pyruvate by PKR is coupled to the oxidation of NADH to NAD+ by lactate (B86563) dehydrogenase (LDH). The rate of decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the PKR activity. The assay is performed in the presence and absence of mitapivat to determine its activating effect.

Measurement of ATP and 2,3-DPG Levels

-

Objective: To quantify the intracellular concentrations of ATP and 2,3-DPG in red blood cells.

-

Methodology: High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying these metabolites. Red blood cell lysates are prepared, and the metabolites are extracted. The extract is then injected into an HPLC system with an appropriate column (e.g., ion-exchange) and a UV detector for quantification against known standards.

The following diagram illustrates a generalized experimental workflow for evaluating the effect of mitapivat.

Caption: Generalized Experimental Workflow.

Conclusion

Mitapivat represents a significant advancement in the treatment of PK deficiency. By directly targeting the underlying enzymatic defect, it effectively restores glycolytic pathway activity, leading to improvements in red blood cell metabolism and a reduction in the clinical manifestations of the disease. The quantitative data from clinical trials and the established experimental protocols for its evaluation provide a robust framework for its continued investigation and application in related metabolic disorders. The unique allosteric activation mechanism of mitapivat holds promise for a new class of therapies aimed at correcting enzymatic deficiencies.

A Comprehensive Guide to the Solid-State Forms and Polymorphs of Mitapivat Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitapivat (B609056), an allosteric activator of the pyruvate (B1213749) kinase R (PKR) enzyme, has shown significant promise in the treatment of pyruvate kinase deficiency and other hemolytic anemias. The hemisulfate salt of mitapivat has been the subject of extensive solid-state characterization to identify and understand its various crystalline and amorphous forms. This technical guide provides an in-depth overview of the known solid-state forms of mitapivat hemisulfate, including polymorphs, hydrates, and co-crystals. Detailed experimental methodologies for the characterization of these forms are presented, alongside a comprehensive summary of their quantitative data in structured tables for ease of comparison. Furthermore, this guide utilizes graphical representations to illustrate the relationships between different solid forms and the typical experimental workflows employed in their analysis.

Introduction to Solid-State Forms of Pharmaceutical Compounds

The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, can significantly impact a drug's solubility, dissolution rate, stability, and bioavailability. In addition to polymorphs, APIs can also exist as amorphous solids, hydrates, solvates, and co-crystals, each with its own unique set of physicochemical properties.[1][2] A thorough understanding and control of the solid-state forms of an API are therefore essential for the development of safe, effective, and consistent drug products.

This compound has been found to exist in multiple solid-state forms, including several crystalline polymorphs, a sesquihydrate, and co-crystals.[3] The characterization and selection of the most suitable solid form are crucial steps in the pharmaceutical development of mitapivat.

Known Solid-State Forms of this compound

Several crystalline forms of this compound have been identified and characterized, designated as Forms A, B, C, D, E, F, G, H, I, J, M1, M5, and M6. Additionally, an amorphous form and co-crystals with ascorbic acid (Form ACC1) and adipic acid (Form ACC2) have been reported.[1][3]

Crystalline Polymorphs and Hydrates

The various crystalline forms of this compound exhibit distinct X-ray powder diffraction (XRPD) patterns, which are indicative of their different crystal structures. Form A has been identified as a sesquihydrate.[3] Other forms may be anhydrous or solvated.[1]

Table 1: X-Ray Powder Diffraction (XRPD) Peak Data for Crystalline Forms of this compound

| Form | Characteristic Peaks (2θ ± 0.2°) |

| Form A | Data not fully available in provided search results. Identified as a sesquihydrate.[3] |

| Form B | Data not available in provided search results. |

| Form C | Data not available in provided search results. |

| Form D | Data not available in provided search results. |

| Form E | Data not available in provided search results. |

| Form F | Data not available in provided search results. |

| Form G | Data not available in provided search results. |

| Form H | Data not available in provided search results. |

| Form I | Data not available in provided search results. |

| Form J | Data not available in provided search results. |

| Form M1 | 5.9, 6.2, 11.0, 12.4, 14.7[1] |

| Form M5 | 8.3, 12.5, 14.5, 20.1, 22.4[1] |

| Form M6 | 7.0, 14.7, 15.1, 20.4, 21.3[1] |

Note: The availability of complete XRPD peak lists for all forms is limited in the public domain patent literature reviewed.

Co-crystals of this compound

Co-crystals are multi-component crystalline solids in which the components are held together by non-covalent interactions. Co-crystals of this compound have been developed to potentially improve its physicochemical properties.

Table 2: X-Ray Powder Diffraction (XRPD) Peak Data for this compound Co-crystals

| Form | Co-former | Characteristic Peaks (2θ ± 0.2°) |

| Form ACC1 | Ascorbic Acid | 8.9, 13.3, 14.9, 15.9, 20.5[2] |

| Form ACC2 | Adipic Acid | 10.4, 11.0, 14.7, 16.2, 16.6[1][2] |

Thermal Analysis Data

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal behavior of the different solid forms.

Table 3: Thermal Analysis Data for Selected Forms of this compound

| Form | Technique | Observed Thermal Events |

| Form A | DSC/TGA | Combined thermogram available, but specific values not detailed in search results.[3] |

| Form F | DSC/TGA | Thermogram available, but specific values not detailed in search results.[3] |

| Form G | DSC/TGA | Thermogram available, but specific values not detailed in search results.[3] |

| Form I | DSC/TGA | Thermogram available, but specific values not detailed in search results.[3] |

| Form M6 | DSC | Melting endotherm at approximately 136.6 °C.[1][2] |

| Form ACC2 | TGA | Weight loss of about 0.3%.[2] |

Experimental Protocols

The characterization of the solid-state forms of this compound relies on a suite of analytical techniques. The following are detailed methodologies for the key experiments cited.

X-Ray Powder Diffraction (XRPD)

Principle: XRPD is a non-destructive technique used to identify the crystalline phases present in a solid material and to determine its crystal structure. Each crystalline solid has a unique XRPD pattern.

Methodology:

-

Sample Preparation: A small amount of the sample powder (typically 10-50 mg) is gently packed into a sample holder. The surface of the powder is flattened to ensure a uniform plane for X-ray diffraction.

-

Instrumentation: A powder diffractometer is used, typically equipped with a copper (Cu) Kα X-ray source (λ = 1.5406 Å).

-

Data Collection: The sample is irradiated with X-rays at a specific angle (θ), and the detector measures the intensity of the diffracted X-rays at twice this angle (2θ). The 2θ angle is scanned over a range, typically from 2° to 40°.

-

Data Analysis: The resulting diffractogram is a plot of diffraction intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks are used to identify the crystalline form.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal events such as melting, crystallization, and solid-solid transitions.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A DSC instrument with a furnace and a sensitive thermocouple to measure temperature and heat flow.

-

Data Collection: The sample and a reference pan (usually empty) are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range. The difference in heat flow required to maintain the sample and reference at the same temperature is recorded.

-

Data Analysis: The resulting thermogram shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events. The peak onset or peak maximum temperature and the area of the peak (enthalpy) are characteristic of the thermal event.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of water or other solvents in a crystal lattice and to assess thermal stability.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrumentation: A TGA instrument consisting of a precision balance and a furnace.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored as the temperature increases.

-

Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The temperature at which weight loss occurs and the magnitude of the weight loss provide information about the composition and thermal stability of the sample.

Visualization of Relationships and Workflows

Relationship Between Solid-State Forms

The following diagram illustrates the potential relationships between the different solid-state forms of this compound.

Caption: Interconversion pathways of this compound solid forms.

Experimental Workflow for Solid-State Characterization

The diagram below outlines a typical experimental workflow for the characterization of a new solid-state form of an API like this compound.

Caption: Workflow for solid-state characterization of this compound.

Conclusion

The solid-state landscape of this compound is complex, encompassing multiple crystalline polymorphs, a hydrated form, and co-crystals. A thorough understanding of these forms, facilitated by a suite of analytical techniques including XRPD, DSC, and TGA, is paramount for the successful development of a robust and efficacious drug product. The selection of the appropriate solid form for clinical and commercial manufacturing requires a careful evaluation of the physicochemical properties and stability of each form. This guide provides a foundational understanding of the known solid-state forms of this compound and the experimental approaches to their characterization, serving as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. WO2021154987A1 - Solid state forms of mitapivat and process for preparation thereof - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US11254652B2 - Crystalline forms of N-(4-(4-(cyclopropymethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Binding Site of Mitapivat on Pyruvate Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitapivat (B609056) (formerly AG-348) is a first-in-class, orally available small molecule allosteric activator of the enzyme pyruvate (B1213749) kinase (PK). It is approved for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency. Mitapivat has been shown to activate both wild-type and various mutant forms of the red blood cell isoform of pyruvate kinase (PKR), leading to increased adenosine (B11128) triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).[1] This guide provides a detailed technical overview of the molecular interactions between mitapivat and pyruvate kinase, focusing on its binding site, the quantitative aspects of this interaction, and the experimental methodologies used for its characterization.

Molecular Binding Site of Mitapivat on Pyruvate Kinase

Structural studies have been pivotal in elucidating the precise binding location of mitapivat on the pyruvate kinase tetramer. High-resolution X-ray crystallography has revealed that mitapivat binds to an allosteric site distinct from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).

The binding pocket for mitapivat is located at the dimer-dimer interface of the PKR tetramer. This strategic position allows the binding of one mitapivat molecule per monomer, stabilizing the active R-state conformation of the enzyme. The high-resolution crystal structure of the human pyruvate kinase tetramer in complex with mitapivat has been solved at 2.1 Å resolution and is available in the Protein Data Bank under the accession code 8XFD .[2][3][4][5][6]

Key Interacting Amino Acid Residues

The binding of mitapivat within this allosteric pocket is mediated by a network of hydrophobic interactions and hydrogen bonds with specific amino acid residues from adjacent subunits of the tetramer. While a comprehensive list of all interacting residues requires direct analysis of the PDB entry 8XFD, published literature highlights the importance of this apolar cluster in accommodating the drug. The binding induces a conformational change that enhances the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP).

Quantitative Data on Mitapivat-Pyruvate Kinase Interaction

The interaction of mitapivat with pyruvate kinase has been quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Method | Organism/Enzyme | Reference |

| Binding Affinity | ||||

| Dissociation Constant (Kd) | 1 µM | Isothermal Titration Calorimetry (ITC) | Human Pyruvate Kinase | [2] |

| Activation | ||||

| AC50 (Concentration for 50% activation) | 29 ± 17 nM | Enzyme Activity Assay | Recombinant Wild-Type PKR | [7] |

| Thermodynamic Parameters (from ITC) | ||||

| Enthalpy Change (ΔH) | -2.79 ± 0.09 kcal/mol | Isothermal Titration Calorimetry (ITC) | Human Pyruvate Kinase | [2] |

| Free Energy Change (ΔG) | -8.50 cal/(mol·K) | Isothermal Titration Calorimetry (ITC) | Human Pyruvate Kinase | [2] |

Table 1: Binding and Thermodynamic Parameters of Mitapivat with Pyruvate Kinase.

| Enzyme | KM for PEP (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Condition | Reference |

| Wild-Type PKR | 100 ± 20 | 250 ± 20 | 2.5 x 106 | No Activator | [7] |

| Wild-Type PKR | 30 ± 10 | 200 ± 10 | 6.7 x 106 | + Mitapivat (AG-348) | [7] |

Table 2: Kinetic Parameters of Wild-Type Pyruvate Kinase in the Presence and Absence of Mitapivat.

Experimental Protocols

The characterization of the mitapivat binding site and its effects on pyruvate kinase activity relies on several key experimental techniques. Below are detailed methodologies for these pivotal experiments.

X-ray Crystallography of the Mitapivat-PKR Complex

This protocol outlines the general steps for determining the crystal structure of pyruvate kinase in complex with mitapivat.

-

Protein Expression and Purification: The human PKLR gene is cloned and expressed in a suitable expression system, such as E. coli. The recombinant pyruvate kinase is then purified to homogeneity using a series of chromatography steps, including affinity and size-exclusion chromatography.

-

Crystallization: The purified PKR is concentrated and mixed with mitapivat. Crystallization is typically achieved using the sitting-drop vapor diffusion method.[2] A solution containing the protein-ligand complex is mixed with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol). Crystals are grown by vapor diffusion at a constant temperature.[2] For the 8XFD structure, crystallization was performed at 293.15 K.[2]

-

Data Collection and Processing: Crystals are cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source. The diffraction data are collected and processed to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The structure is solved using molecular replacement, with a known structure of pyruvate kinase as a search model. The initial model is then refined against the experimental data, and the mitapivat molecule is built into the electron density map.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of the binding interaction between mitapivat and pyruvate kinase.

-

Sample Preparation: Purified pyruvate kinase is placed in the sample cell of the calorimeter, and a solution of mitapivat is loaded into the titration syringe. Both solutions must be in identical, well-matched buffers to minimize heats of dilution.[8]

-

Titration: A series of small, precise injections of the mitapivat solution are made into the protein solution at a constant temperature.[2] The heat released or absorbed during each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[2][8]

Pyruvate Kinase Activity Assay (LDH-Coupled Assay)

This is a continuous spectrophotometric assay used to measure the enzymatic activity of pyruvate kinase and assess the activating effect of mitapivat.[9][10]

-

Principle: The pyruvate produced by the pyruvate kinase reaction is used as a substrate by lactate (B86563) dehydrogenase (LDH) in a coupled reaction. LDH catalyzes the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. The rate of this absorbance decrease is directly proportional to the pyruvate kinase activity.[9][10]

-

Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl or Imidazole-HCl), MgCl2, KCl, the substrates phosphoenolpyruvate (PEP) and adenosine diphosphate (B83284) (ADP), NADH, and an excess of lactate dehydrogenase.[9][11]

-

Procedure: The reaction is initiated by the addition of pyruvate kinase to the reaction mixture, with or without mitapivat at various concentrations. The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The initial linear rate of the reaction (ΔA340/minute) is calculated. To determine the AC50 of mitapivat, the enzyme activity is measured at various concentrations of the activator, and the data are fitted to a dose-response curve.

Visualizations

Signaling Pathway and Binding Site

Caption: Allosteric binding of mitapivat at the dimer-dimer interface of the PKR tetramer.

Experimental Workflow for Binding Site Characterization

Caption: Workflow for characterizing the mitapivat-PKR binding interaction.

References

- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. 8xfd - Crystal structure of pyruvate kinase tetramer in complex with allosteric activator, Mitapivat (MTPV, AG-348) - Summary - Protein Data Bank Japan [pdbj.org]

- 6. wwPDB: pdb_00008xfd [wwpdb.org]

- 7. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Mitapivat Hemisulfate for Pyruvate Kinase Deficiency Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mitapivat (B609056) hemisulfate, a first-in-class oral allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme, for the treatment of Pyruvate Kinase (PK) deficiency.[1][2] This document synthesizes preclinical and clinical data, outlines key experimental protocols, and presents complex biological and procedural information in a visually accessible format.

Introduction to Pyruvate Kinase Deficiency

Pyruvate Kinase (PK) deficiency is a rare, inherited metabolic disorder characterized by chronic hemolytic anemia.[3][4] It results from mutations in the PKLR gene, which encodes the erythrocyte-specific pyruvate kinase enzyme (PKR).[3][5] PKR catalyzes the final, rate-limiting step in glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate while generating adenosine (B11128) triphosphate (ATP).[2][6] In PK deficiency, impaired PKR activity leads to a deficit in ATP production within red blood cells (RBCs), causing cellular dehydration, premature destruction (hemolysis), and anemia.[4][5] Concurrently, the glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG) accumulates, which decreases hemoglobin's affinity for oxygen, further complicating the condition.[5][7]

Mitapivat: Mechanism of Action

Mitapivat is a small molecule that acts as an allosteric activator of both wild-type and a variety of mutated PKR enzymes.[2] It binds to a site on the PKR tetramer distinct from the endogenous activator, fructose-1,6-bisphosphate (FBP).[2][8] This binding stabilizes the enzyme in its active tetrameric conformation, enhancing its catalytic activity.[1][7] The downstream effects of PKR activation are twofold:

-

Increased ATP Production : By boosting the final step of glycolysis, mitapivat restores ATP levels within the RBC.[2][7][9] ATP is crucial for maintaining RBC membrane integrity and function, thereby extending the lifespan of the cell and reducing hemolysis.[9][10]

-

Decreased 2,3-DPG Levels : Enhanced glycolytic flux leads to the consumption of upstream metabolites, including 2,3-DPG.[2][7][9] The reduction in 2,3-DPG increases hemoglobin's oxygen affinity, which can improve oxygen transport dynamics.[9][10][11]

Clinical Efficacy in Pyruvate Kinase Deficiency

Mitapivat has been evaluated in a series of pivotal Phase 3 clinical trials: ACTIVATE and ACTIVATE-T for adults, and ACTIVATE-Kids and ACTIVATE-KidsT for pediatric patients.

The ACTIVATE trial was a Phase 3, randomized, double-blind, placebo-controlled study in adults with PK deficiency who were not regularly transfused.[4] The primary endpoint was hemoglobin response, defined as a sustained increase in hemoglobin of ≥1.5 g/dL.

Table 1: Efficacy Results from the Phase 3 ACTIVATE Trial [12]

| Endpoint | Mitapivat (n=40) | Placebo (n=40) | p-value |

| Primary Endpoint | |||

| Hemoglobin Response | 40% (16 patients) | 0% | <0.0001 |

| Secondary Endpoints (Changes from Baseline) | |||

| Average Hemoglobin | Clinically meaningful increases | No significant change | N/A |

| Indirect Bilirubin | Clinically meaningful improvements | No significant change | N/A |

| Haptoglobin | Clinically meaningful improvements | No significant change | N/A |

| Lactate (B86563) Dehydrogenase (LDH) | Clinically meaningful improvements | No significant change | N/A |

| Reticulocyte Count | Clinically meaningful improvements | No significant change | N/A |

The ACTIVATE-T trial was a Phase 3, open-label, single-arm study evaluating mitapivat in adults with PK deficiency who required regular RBC transfusions.[13][14] The primary endpoint was a transfusion reduction response, defined as a ≥33% reduction in transfusion burden.[13][14][15]

Table 2: Efficacy Results from the Phase 3 ACTIVATE-T Trial [13][14][15]

| Endpoint | Mitapivat (n=27) |

| Primary Endpoint | |

| Transfusion Reduction Response (≥33%) | 37% (10 patients) (p=0.0002) |

| Key Secondary Endpoints | |

| Transfusion Reduction of ≥50% | 33% (9 patients) |

| Transfusion-Free During Fixed-Dose Period | 22% (6 patients) |

The efficacy and safety of mitapivat have also been studied in the pediatric population (ages 1 to <18 years).

-

ACTIVATE-KidsT : This Phase 3 study in regularly transfused children showed that 28.1% of patients in the mitapivat arm achieved the primary endpoint of transfusion reduction response, compared to 11.8% in the placebo arm.[16]

-

ACTIVATE-Kids : In children who are not regularly transfused, this Phase 3 study met its primary endpoint of hemoglobin response, demonstrating clinically meaningful benefits.

Safety, Tolerability, and Pharmacokinetics

Across clinical trials, mitapivat has demonstrated a generally consistent and acceptable safety profile.[16]

Table 3: Common Adverse Reactions with Mitapivat (Adults) [3][16]

| Adverse Reaction | Frequency |

| Estrone decreased (males) | ≥10% |

| Increased urate | ≥10% |

| Back pain | ≥10% |

| Estradiol decreased (males) | ≥10% |

| Arthralgia | ≥10% |

| Headache | Common, generally mild[3] |

| Nausea | Common, generally mild[3] |

| Insomnia | Common, generally mild[2] |

Serious adverse events have been reported as rare.[14][17] Abrupt discontinuation of the drug should be avoided, as it may lead to acute hemolysis.[8]

Table 4: Pharmacokinetic Properties of Mitapivat [1][2][18]

| Parameter | Value |

| Absorption | |

| Absolute Bioavailability | ~73% |

| Time to Peak Plasma (Tmax) | 0.5 - 1.0 hours |

| Effect of Food | High-fat meal decreases Cmax by 42% but does not alter total exposure (AUC). Can be taken with or without food.[18][19] |

| Distribution | |

| Plasma Protein Binding | ~97.7% |

| Metabolism | |

| Primary Pathway | Hepatic, predominantly via CYP3A4. |

| Elimination | |

| Mean Effective Half-life | 3 to 5 hours |

Key Experimental Protocols for Research

This section details standardized methodologies for assays crucial to studying PK deficiency and the effects of PKR activators like mitapivat.

This is a coupled enzyme assay used to measure the rate of pyruvate formation. The pyruvate produced by PKR is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, which can be measured as a decrease in absorbance at 340 nm.[20][21]

Methodology

-

Sample Preparation : Prepare a red blood cell hemolysate from whole blood samples. Homogenize cells in an appropriate assay buffer and centrifuge to remove insoluble material.[20][22]

-

Reagent Preparation : Prepare a reaction cocktail containing phosphoenolpyruvate (PEP), adenosine diphosphate (B83284) (ADP), NADH, and an excess of lactate dehydrogenase (LDH) in a suitable buffer (e.g., HEPES or Imidazole buffer).[20][21]

-

Reaction Initiation : Add the cell extract to the reaction cocktail in a quartz cuvette or 96-well plate.

-

Measurement : Immediately place the sample in a spectrophotometer set to 340 nm and 25°C.[20][21]

-

Data Analysis : Record the decrease in absorbance over time. The rate of NADH oxidation (ΔA340/minute) is directly proportional to the PK activity in the sample.[21][22] One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of pyruvate per minute.[20]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Mitapivat in Pyruvate Kinase Deficiency: A Systematic Review and Meta-analysis of Clinical Trials [pubmed.ncbi.nlm.nih.gov]

- 4. Agios’ Mitapivat Trial Meets Primary Endpoint in Patients with Pyruvate Deficiency - BioSpace [biospace.com]

- 5. What are the approved indications for Mitapivat? [synapse.patsnap.com]

- 6. resources.bio-techne.com [resources.bio-techne.com]

- 7. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]

- 8. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. A phase 1 dose escalation study of the pyruvate kinase activator mitapivat (AG-348) in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ACTIVATE Clinical Data | PYRUKYND® (mitapivat) tablets [pyrukynd.com]

- 13. Agios Announces Publication of Phase 3 ACTIVATE-T Data in The Lancet Haematology Demonstrating Benefits of PYRUKYND® (mitapivat) for Adults with Pyruvate Kinase Deficiency – Agios Pharmaceuticals, Inc. [investor.agios.com]

- 14. Mitapivat in adult patients with pyruvate kinase deficiency receiving regular transfusions (ACTIVATE-T): a multicentre, open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Agios Announces Phase 3 ACTIVATE-T Trial of Mitapivat Achieved Primary Endpoint in Adults with Pyruvate Kinase Deficiency Who Are Regularly Transfused – Agios Pharmaceuticals, Inc. [investor.agios.com]

- 16. Agios Announces Results from Phase 3 ACTIVATE-KidsT Study of Mitapivat in Children with PK Deficiency Who Are Regularly Transfused - BioSpace [biospace.com]

- 17. Continued Access to Mitapivat for Pyruvate Kinase Deficiency · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]

- 18. drugs.com [drugs.com]

- 19. Relative Bioavailability Studies With Mitapivat: Formulation and Food Effect Assessments in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 21. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 22. 3hbiomedical.com [3hbiomedical.com]

Mitapivat's Therapeutic Potential in Erythrocyte Membranopathies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythrocyte membranopathies, a group of genetic disorders characterized by defects in red blood cell (RBC) membrane proteins, lead to chronic hemolytic anemia and a cascade of associated morbidities. Hereditary Spherocytosis (HS) is the most prevalent among these conditions. The current treatment landscape is largely supportive, with splenectomy being the primary intervention for severe cases. Mitapivat (B609056), a first-in-class oral activator of the erythrocyte pyruvate (B1213749) kinase (PKR) enzyme, presents a promising, targeted therapeutic strategy. By enhancing glycolysis, mitapivat aims to correct the underlying metabolic deficiencies that contribute to the pathophysiology of these disorders. This technical guide provides an in-depth exploration of mitapivat's mechanism of action, a summary of preclinical and clinical findings, detailed experimental protocols for key assays, and a forward-looking perspective on its potential role in the management of erythrocyte membranopathies.

Introduction: The Challenge of Erythrocyte Membranopathies

Erythrocyte membranopathies are caused by mutations in genes encoding for proteins crucial to the structural integrity and function of the red blood cell membrane.[1] These defects result in a loss of membrane surface area, leading to the formation of abnormally shaped erythrocytes, such as spherocytes in HS. These misshapen and less deformable red blood cells are prematurely sequestered and destroyed in the spleen, resulting in chronic hemolytic anemia.[2] The clinical presentation of these disorders is heterogeneous, ranging from asymptomatic to severe, life-threatening anemia.[1]

The pathophysiology of erythrocyte membranopathies extends beyond simple hemolysis. The compromised red blood cells exhibit a range of cellular defects, including:

-

Altered Glycolysis and ATP Depletion: The structural defects in the RBC membrane can lead to a perturbation of the metabolome, including altered glycolysis.[3]

-

Increased Osmotic Fragility: The reduced surface area-to-volume ratio of spherocytes makes them susceptible to lysis in hypotonic environments.[3]

-

Phosphatidylserine (B164497) (PS) Exposure: The externalization of PS on the outer leaflet of the RBC membrane is a signal for phagocytic clearance.[3]

-

Cation Transport Abnormalities: Dysregulation of ion transport across the RBC membrane can contribute to cellular dehydration.[3]

-

Increased Erythroid Vesicle Release: The shedding of membrane vesicles further contributes to the loss of surface area.[3]

Current management strategies are primarily supportive, including blood transfusions and folic acid supplementation. For patients with moderate to severe disease, splenectomy is often the only effective treatment to reduce hemolysis.[4] However, this procedure is associated with an increased long-term risk of infection and thrombosis.[1] This highlights the significant unmet medical need for targeted therapies that address the underlying pathophysiology of these disorders.

Mitapivat: Mechanism of Action

Mitapivat is an allosteric activator of the pyruvate kinase (PK) enzyme, a critical regulator of the final step in glycolysis.[5] In mature erythrocytes, which lack mitochondria, glycolysis is the sole pathway for ATP production.[5] Mitapivat binds to the PKR tetramer at a site distinct from the natural allosteric activator, fructose-1,6-bisphosphate (FBP), leading to a conformational change that increases the enzyme's activity.[5] This activation has been demonstrated for both wild-type and various mutant forms of PKR.[5]

The activation of PKR by mitapivat leads to a cascade of beneficial metabolic effects within the erythrocyte:

-

Increased ATP Production: By enhancing the conversion of phosphoenolpyruvate (B93156) to pyruvate, mitapivat directly boosts the net production of ATP.[5]

-

Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels: The increased glycolytic flux downstream of the PK step leads to a reduction in the levels of the upstream intermediate, 2,3-DPG.[5] 2,3-DPG is a negative allosteric modulator of hemoglobin's oxygen affinity.

This metabolic reprogramming is hypothesized to improve red blood cell health and survival through several mechanisms:

-

Enhanced Membrane Integrity and Deformability: Increased ATP levels provide the necessary energy for the maintenance of the RBC membrane's structural integrity and flexibility, which is crucial for its passage through the microvasculature.

-

Improved Ion Homeostasis: ATP is essential for powering ion pumps that maintain the correct intracellular cation concentrations and prevent cellular dehydration.

-

Reduced Oxidative Stress: A more efficient glycolytic pathway can support the production of reducing equivalents, such as NADH, which are important for combating oxidative stress.

Signaling Pathway of Mitapivat's Action in Erythrocytes

Caption: Mitapivat's mechanism of action in the erythrocyte glycolytic pathway.

Preclinical and Clinical Evidence in Erythrocyte Membranopathies

Preclinical Data in a Mouse Model of Hereditary Spherocytosis

Studies in a mouse model of HS (protein 4.2-deficient mice) have provided strong preclinical evidence for the potential of mitapivat.[3][6] In this model, mitapivat treatment led to a metabolic reprogramming of the HS red blood cells, resulting in an amelioration of the glycolytic pathway and the glutathione (B108866) cycle.[3] This metabolic correction translated into a range of improvements in the cellular phenotype of the HS erythrocytes:

-

Improved Osmotic Fragility: Mitapivat treatment led to a significant improvement in the osmotic fragility of the red blood cells.[3]

-

Reduced Phosphatidylserine Exposure: A reduction in the proportion of phosphatidylserine-positive RBCs was observed, suggesting a decrease in the signal for premature clearance.[3][6]

-

Amelioration of Cation Content: Mitapivat treatment improved the cation content of the red blood cells.[3]

-

Reduced Erythrophagocytosis: A significant decrease in the phagocytosis of red blood cells by macrophages was observed.[7]

-

Beneficial Impact on Iron Homeostasis: Mitapivat treatment also had a positive effect on iron homeostasis.[3]

Importantly, in this preclinical model, mitapivat was found to be non-inferior to splenectomy in improving anemia.[3] Furthermore, an additional benefit of mitapivat was a lower expression of markers of inflammatory vasculopathy.[3]

The SATISFY Clinical Trial

The SATISFY trial is a Phase II, multicenter, single-arm study evaluating the safety and efficacy of mitapivat in adult patients with erythrocyte membranopathies (including hereditary spherocytosis and hereditary xerocytosis) and congenital dyserythropoietic anemia type II (CDA II).[4][8][9][10]

Study Design:

-

Population: Adult patients (≥18 years) with a genetically confirmed diagnosis of an erythrocyte membranopathy or CDA II.[10]

-

Intervention: Mitapivat administered orally. The study includes an 8-week dose-escalation period followed by a fixed-dose period.[10]

-

Primary Endpoint: Safety, assessed by the occurrence of treatment-emergent adverse events (TEAEs).[10]

-

Secondary Endpoints: Efficacy measures, including hemoglobin response (defined as an increase of ≥1.0 g/dL from baseline), changes in markers of hemolysis (e.g., bilirubin, LDH, reticulocyte count), and patient-reported outcomes.[4]

Preliminary Results:

Preliminary results from the SATISFY trial have been encouraging, particularly for patients with hereditary spherocytosis.[4]

-

Safety: Mitapivat demonstrated a favorable safety profile, consistent with previous clinical trials. The most frequently reported adverse events were mild and included headache and insomnia.[11]

-

Efficacy:

-

Hemoglobin Response: A significant proportion of patients, especially those with HS, achieved a hemoglobin response of ≥1.0 g/dL.[11]

-

Improvements in Hemolytic Markers: Mitapivat treatment led to improvements in markers of hemolysis.[4]

-

Patient-Reported Outcomes: Improvements in quality of life and disease burden were also observed, with the most significant effects seen in patients with hereditary spherocytosis.[4]

-

Quantitative Data from Preclinical and Clinical Studies

| Parameter | Study Type | Model/Population | Treatment Group | Control/Baseline | Outcome | Citation |

| Hemoglobin | Preclinical | Hereditary Spherocytosis Mouse Model | Mitapivat | Vehicle | Significant increase | [6] |

| Reticulocyte Count | Preclinical | Hereditary Spherocytosis Mouse Model | Mitapivat | Vehicle | Significant decrease | [6] |

| Phosphatidylserine Exposure | Preclinical | Hereditary Spherocytosis Mouse Model | Mitapivat | Vehicle | Significant reduction | [3][6] |

| Hemoglobin Response (≥1.0 g/dL) | Clinical (SATISFY Trial) | Hereditary Spherocytosis | Mitapivat | Baseline | Achieved in a significant proportion of patients | [4][11] |

| Markers of Hemolysis (e.g., Bilirubin) | Clinical (SATISFY Trial) | Erythrocyte Membranopathies | Mitapivat | Baseline | Improvement observed | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of mitapivat's effects on erythrocyte membranopathies.

Pyruvate Kinase (PK) Activity Assay

This protocol describes a spectrophotometric method to determine PK activity in red blood cell lysates. The assay is based on a coupled enzyme reaction where the pyruvate produced by PK is used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PK activity.

Materials:

-

Tris-HCl buffer (1 M, pH 8.0)

-

Magnesium chloride (MgCl₂) (1 M)

-

Potassium chloride (KCl) (1 M)

-

Phosphoenolpyruvate (PEP) (50 mM)

-

Adenosine diphosphate (B83284) (ADP) (30 mM)

-

NADH (10 mM)

-

Lactate dehydrogenase (LDH) (from rabbit muscle, ~1000 units/mL)

-

Saponin (1% w/v)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Temperature-controlled cuvette holder (37°C)

Procedure:

-

Sample Preparation (RBC Lysate):

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the red blood cells.

-

Aspirate the plasma and buffy coat.

-

Wash the RBC pellet three times with cold phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant after each wash.

-

After the final wash, resuspend the packed RBCs in an equal volume of PBS.

-

To prepare the lysate, mix 1 part of the RBC suspension with 9 parts of a lysing solution containing 1% saponin.

-

Incubate on ice for 10 minutes to ensure complete lysis.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully collect the supernatant (hemolysate) for the PK assay.

-

Determine the hemoglobin concentration of the hemolysate using a standard method (e.g., Drabkin's method).

-

-

Assay Reaction:

-

Prepare a reaction mixture in a cuvette with the following components (final concentrations):

-

Tris-HCl (50 mM)

-

MgCl₂ (10 mM)

-

KCl (100 mM)

-

PEP (5 mM)

-

ADP (3 mM)

-

NADH (0.2 mM)

-

LDH (10 units/mL)

-

-

Add deionized water to a final volume of 1 mL.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the RBC hemolysate to the cuvette.

-

Immediately mix by inversion and start recording the absorbance at 340 nm for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

Calculate the PK activity using the Beer-Lambert law: Activity (U/g Hb) = (ΔA/min / (ε * l)) * (V_total / V_sample) * (1 / [Hb]) * 10^6 Where:

-

ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)

-

l = Path length of the cuvette (usually 1 cm)

-

V_total = Total volume of the assay

-

V_sample = Volume of the hemolysate added

-

[Hb] = Hemoglobin concentration in g/L

-

-

ATP Level Measurement

This protocol describes a bioluminescence-based assay for the quantification of ATP in red blood cells. The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The intensity of the emitted light is directly proportional to the ATP concentration.

Materials:

-

ATP assay kit (containing luciferase/luciferin reagent and ATP standard)

-

Trichloroacetic acid (TCA) (10% w/v)

-

Tris-EDTA buffer (pH 7.5)

-

Luminometer

-

Opaque-walled 96-well plates

Procedure:

-

Sample Preparation:

-

Prepare washed red blood cells as described in the PK activity assay protocol.

-

Resuspend the packed RBCs in PBS to a known cell concentration (e.g., 1 x 10⁸ cells/mL).

-

To extract ATP, add an equal volume of ice-cold 10% TCA to the RBC suspension.

-

Vortex vigorously for 30 seconds.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the ATP.

-

Neutralize the supernatant by adding a Tris-EDTA buffer.

-

-

ATP Standard Curve:

-

Prepare a series of ATP standards of known concentrations by serially diluting the ATP standard provided in the kit with the same buffer used for the samples.

-

-

Bioluminescence Assay:

-

Reconstitute the luciferase/luciferin reagent according to the kit manufacturer's instructions.

-

Pipette a specific volume (e.g., 50 µL) of each ATP standard and sample into the wells of an opaque-walled 96-well plate.

-

Add an equal volume (e.g., 50 µL) of the luciferase/luciferin reagent to each well.

-

Mix gently and incubate at room temperature for 10 minutes, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve by plotting the luminescence values of the ATP standards against their corresponding concentrations.

-

Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.

-

Express the ATP concentration per number of red blood cells or per gram of hemoglobin.

-

Red Blood Cell Dehydration (Osmotic Gradient Ektacytometry)

Osmotic gradient ektacytometry is a specialized technique that measures the deformability of red blood cells over a range of osmotic pressures. This provides information about the cell's surface area-to-volume ratio, membrane flexibility, and hydration status.

Materials:

-

Ektacytometer (e.g., Lorrca MaxSis)

-

Polyvinylpyrrolidone (PVP) solutions of varying osmolality (low and high)

-

Whole blood collected in EDTA

Procedure:

-

Instrument Preparation:

-

Turn on the ektacytometer and allow it to warm up.

-

Calibrate the instrument according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Gently mix the whole blood sample by inversion.

-

Prepare a suspension of red blood cells in an isotonic PVP solution at a specific hematocrit, as recommended by the instrument manufacturer.

-

-

Measurement:

-

Introduce the RBC suspension into the ektacytometer.

-

The instrument will subject the cells to a continuous osmotic gradient while applying a constant shear stress.

-

A laser beam is passed through the sheared cell suspension, and the diffraction pattern is analyzed to determine the elongation index (EI), which is a measure of cell deformability.

-

The instrument generates a deformability curve (osmoscan) by plotting the EI as a function of the osmolality.

-

-

Data Analysis:

-

The osmoscan provides several key parameters:

-

Omin: The osmolality at which the EI is minimal in the hypotonic region, reflecting the osmotic fragility and surface area-to-volume ratio.

-

EImax: The maximum elongation index, representing the maximal deformability of the red blood cells.

-

Ohyper: The osmolality in the hypertonic region at which the EI is half of the EImax, indicating the cellular hydration state. An increase in Ohyper suggests cellular dehydration.

-

-

Phosphatidylserine (PS) Exposure (Flow Cytometry)

This protocol describes the use of flow cytometry to quantify the exposure of phosphatidylserine on the outer surface of red blood cells using fluorescently labeled Annexin V, which has a high affinity for PS in the presence of calcium.

Materials:

-

FITC-conjugated Annexin V

-

Annexin V binding buffer (typically containing HEPES, NaCl, and CaCl₂)

-

Propidium iodide (PI) or another viability dye (optional, to exclude dead cells)

-

Flow cytometer

-

FACS tubes

Procedure:

-

Sample Preparation:

-

Prepare washed red blood cells as described previously.

-

Resuspend the RBCs in Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Staining:

-

In a FACS tube, add 100 µL of the RBC suspension.

-

Add 5 µL of FITC-conjugated Annexin V.

-

(Optional) Add a viability dye such as PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Set up appropriate gates to identify the red blood cell population based on their forward and side scatter characteristics.

-

Acquire data for a sufficient number of events (e.g., 10,000-50,000 cells).

-

Analyze the fluorescence intensity in the FITC channel to determine the percentage of Annexin V-positive cells.

-

Experimental Workflow for Assessing Mitapivat's Efficacy

Caption: A generalized experimental workflow for a clinical trial of mitapivat.

Future Directions and Conclusion

The preclinical and emerging clinical data for mitapivat in erythrocyte membranopathies, particularly hereditary spherocytosis, are highly promising. By targeting the fundamental metabolic defect in these disorders, mitapivat has the potential to be a disease-modifying therapy that offers a significant improvement over the current standard of care.

Future research should focus on:

-

Long-term Efficacy and Safety: Continued follow-up of patients in clinical trials is necessary to establish the long-term benefits and safety profile of mitapivat in this patient population.

-

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to mitapivat therapy will be crucial for personalizing treatment.

-

Pediatric Studies: Given that erythrocyte membranopathies are often diagnosed in childhood, dedicated pediatric studies are needed to evaluate the safety and efficacy of mitapivat in this younger population.

-

Exploration in Other Membranopathies: The potential of mitapivat in other, rarer forms of erythrocyte membranopathies, such as hereditary stomatocytosis, warrants further investigation.

References